molecular formula C10H15NO2S2 B13489169 4-(1-Mercaptoethyl)-n,n-dimethylbenzenesulfonamide

4-(1-Mercaptoethyl)-n,n-dimethylbenzenesulfonamide

Cat. No.: B13489169
M. Wt: 245.4 g/mol
InChI Key: HEHOPWRJPRMUBH-UHFFFAOYSA-N
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Description

4-(1-Mercaptoethyl)-n,n-dimethylbenzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, with a mercaptoethyl and dimethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Mercaptoethyl)-n,n-dimethylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonamide with 1-mercaptoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(1-Mercaptoethyl)-n,n-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Mercaptoethyl)-n,n-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Mercaptoethyl)-n,n-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the sulfonamide group can interact with various biological pathways, modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Mercaptoethyl)-n,n-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both mercapto and sulfonamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C10H15NO2S2

Molecular Weight

245.4 g/mol

IUPAC Name

N,N-dimethyl-4-(1-sulfanylethyl)benzenesulfonamide

InChI

InChI=1S/C10H15NO2S2/c1-8(14)9-4-6-10(7-5-9)15(12,13)11(2)3/h4-8,14H,1-3H3

InChI Key

HEHOPWRJPRMUBH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)S

Origin of Product

United States

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